![molecular formula C14H9Cl2NO4 B14620021 Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- CAS No. 58042-02-7](/img/structure/B14620021.png)
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzaldehyde, characterized by the presence of a 2,4-dichlorophenyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- typically involves the nitration of 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde. The nitration process can be carried out using fuming nitric acid as the nitrating agent and fuming sulfuric acid as the solvent . The reaction conditions must be carefully controlled to ensure the selective nitration of the benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(2,4-dichlorophenyl)methoxy]-3-nitrobenzoic acid.
Reduction: Formation of 4-[(2,4-dichlorophenyl)methoxy]-3-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular structure allows it to participate in various chemical reactions, influencing its activity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-methoxy-:
Benzaldehyde, 4-hydroxy-:
Benzaldehyde, 2,4-dihydroxy-: Contains two hydroxy groups at the 2 and 4 positions.
Uniqueness
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- is unique due to the presence of both the 2,4-dichlorophenyl group and the nitro group
Propriétés
Numéro CAS |
58042-02-7 |
|---|---|
Formule moléculaire |
C14H9Cl2NO4 |
Poids moléculaire |
326.1 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-3-2-10(12(16)6-11)8-21-14-4-1-9(7-18)5-13(14)17(19)20/h1-7H,8H2 |
Clé InChI |
NFYIJPJHRYHWOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


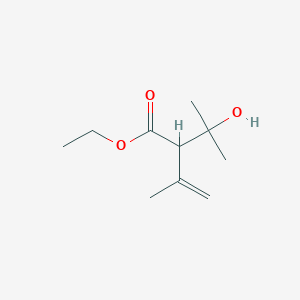
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
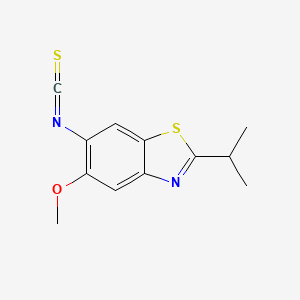
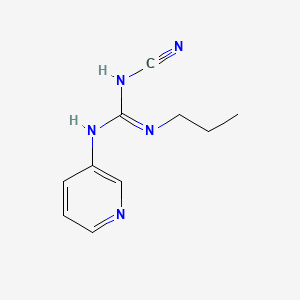
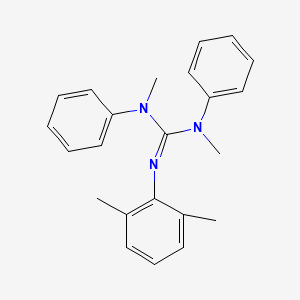

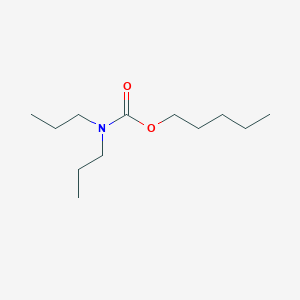

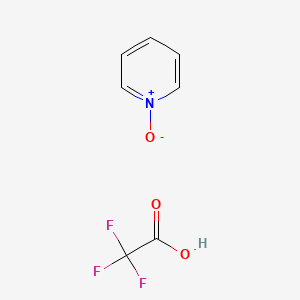
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)


![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
